molecular formula C13H14N2 B1591585 6-(Pyrrolidin-2-yl)quinoline CAS No. 860299-05-4

6-(Pyrrolidin-2-yl)quinoline

Cat. No. B1591585
CAS RN: 860299-05-4
M. Wt: 198.26 g/mol
InChI Key: QHBYGJLVFNLHRB-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-2-yl)quinoline, also known as 6-PQ or 6-pyrrolidin-2-ylquinoline, is a heterocyclic aromatic compound that has been studied for its potential applications in medicinal chemistry and pharmaceutical research. It is a bicyclic compound containing both a pyrrolidine and a quinoline ring. 6-PQ is a colorless solid that is soluble in organic solvents, such as chloroform and methanol. It is also known to have a low melting point of approximately 25°C.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 6-(Pyrrolidin-2-yl)quinoline and its derivatives have been synthesized using methods like Buchwald–Hartwig amination, providing yields of 60–88% (Bonacorso et al., 2018). The synthesis typically starts from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines.

  • Photophysical Properties : These quinolines show photophysical properties like intraligand and charge-transfer type transitions, influenced by their aromatic heterocycle moieties. This property is significant in the context of their interaction with various biomolecules (Bonacorso et al., 2018).

Biological and Medical Applications

  • Antitumor Properties : Certain derivatives like 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have shown potent antitumor activities against various human cancer cell lines (Huang et al., 2013). These compounds exhibit cytotoxic activity against cancer cells, suggesting their potential as clinical trial candidates for cancer treatment.

  • Antiplasmodial and Antifungal Activity : Functionalized quinolines, including those derived from pyrrolidine, have been evaluated for their antiplasmodial and antifungal properties. Some compounds have shown moderate potency against malaria parasites like Plasmodium falciparum and activity against fungi like Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

  • Antibacterial Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial properties. These compounds have been found to possess good activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ashok et al., 2014).

Photophysical Applications

  • Fluorescent Probes for DNA Detection : Some benzimidazoquinolines substituted with pyrrolidine have been explored as potential fluorescent probes for DNA detection. Their interaction with ct-DNA exhibited enhanced fluorescence emission intensity, highlighting their use in molecular biology and genetic research (Perin et al., 2011).

properties

IUPAC Name

6-pyrrolidin-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9,12,14H,2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYGJLVFNLHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587695
Record name 6-(Pyrrolidin-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860299-05-4
Record name 6-(Pyrrolidin-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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